N,N-bis(cyanomethyl)-3-methoxybenzamide
Description
N,N-bis(cyanomethyl)-3-methoxybenzamide is a cyanomethylated benzamide derivative featuring a 3-methoxy-substituted aromatic ring. The compound belongs to the N,N-bis(cyanomethyl)amine family, characterized by two cyanomethyl (-CH₂CN) groups attached to a central nitrogen atom. Such compounds are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), often catalyzed by copper-based systems (e.g., CuCl and Cu(OTf)₂) .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-4-2-3-10(9-11)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3 |
InChI Key |
YGSOMHYUFIKQHN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N(CC#N)CC#N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N,N-bis(cyanomethyl)-3-methoxybenzamide (hypothetical) with structurally similar compounds reported in the literature. Key parameters include substituents, yields, physical properties, and spectroscopic data.
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., 4-methoxy in 1a ) enhance reactivity, achieving 99% yield . In contrast, electron-withdrawing groups (e.g., nitro in aromatic amines) reduce yields to <12% due to decreased nucleophilicity .
- Aliphatic amines (e.g., 2d ) generally exhibit moderate yields (73–78%), while aromatic amines with bulky substituents (e.g., 2f ) show lower efficiency .
Spectroscopic Trends: Cyanomethyl groups: Resonate as singlets at δ ~4.1–4.4 ppm in ¹H-NMR and δ ~114–115 ppm in ¹³C-NMR . Methoxy groups: Appear as singlets at δ ~3.7–3.8 ppm in ¹H-NMR and δ ~55–57 ppm in ¹³C-NMR .
Catalytic Systems: Cooperative CuCl/Cu(OTf)₂ catalysis enables selective synthesis of N,N-bis(cyanomethyl)amines from aliphatic amines, while aromatic amines require paraformaldehyde in methanol for optimal results .
Reaction Selectivity and Mechanistic Insights
- Electron-Donating vs. Withdrawing Groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor bis(cyanomethyl)amine formation (e.g., 3c, 90% yield), whereas electron-withdrawing groups (e.g., nitro) lead to Strecker-type products (cyanomethylamines) .
- Formaldehyde Source : Formalin (aqueous formaldehyde) promotes five-component coupling adducts, while paraformaldehyde (polymeric formaldehyde) favors seven-component adducts via retro-Mannich pathways .
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